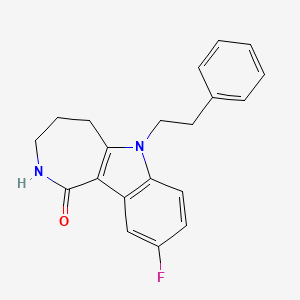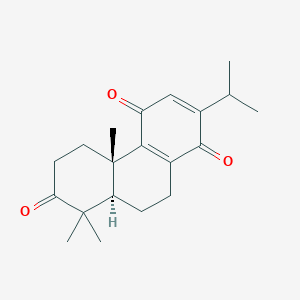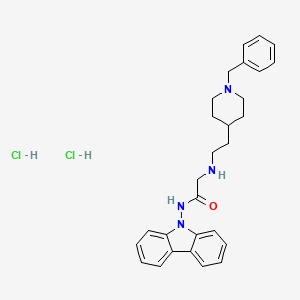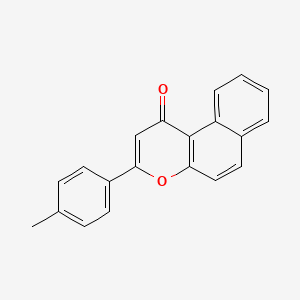
4'-Methyl-beta-naphthoflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methylpropiophenone (CAS № 5337-93-9) is an organic aromatic ketone characterized by a propiophenone structure with a methyl substituent at the para position. This compound is a fundamental precursor in organic synthesis, particularly for the creation of complex molecules due to its reactive ketone group .
Preparation Methods
4’-Methylpropiophenone can be synthesized through various methods. One common synthetic route involves the oxidation of 1-(4-methylphenyl)-1-propanol using oxidants such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . Another method involves the synthesis from sodium p-toluenesulfinate . Industrial production methods typically involve similar oxidation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4’-Methylpropiophenone undergoes several types of chemical reactions:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic substitution reagents: Halogens, nitric acid, sulfuric acid.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted aromatic compounds .
Scientific Research Applications
4’-Methylpropiophenone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Methylpropiophenone involves its reactive ketone group, which can participate in various chemical reactions. The compound can act as an electrophile in nucleophilic addition reactions, where the carbonyl carbon is attacked by nucleophiles . This reactivity is crucial for its role as an intermediate in organic synthesis.
Comparison with Similar Compounds
4’-Methylpropiophenone is similar to other aromatic ketones such as propiophenone and acetophenone. its unique methyl substituent at the para position distinguishes it from these compounds . This structural difference can influence its reactivity and the types of reactions it undergoes. Similar compounds include:
Propiophenone: Lacks the methyl substituent.
Acetophenone: Has a methyl group directly attached to the carbonyl carbon instead of the aromatic ring.
Properties
Molecular Formula |
C20H14O2 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3-(4-methylphenyl)benzo[f]chromen-1-one |
InChI |
InChI=1S/C20H14O2/c1-13-6-8-15(9-7-13)19-12-17(21)20-16-5-3-2-4-14(16)10-11-18(20)22-19/h2-12H,1H3 |
InChI Key |
RCJBVSDMTQRCFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)
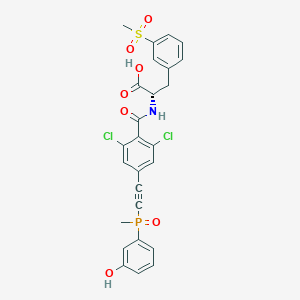
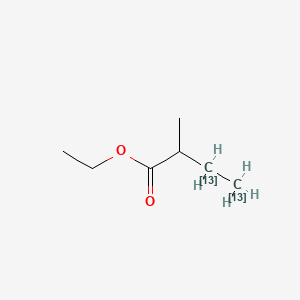

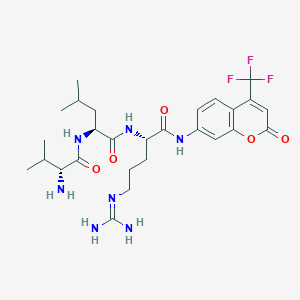
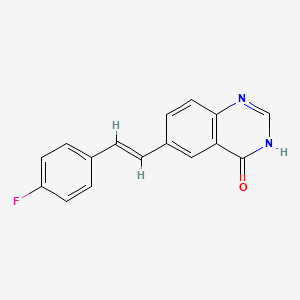

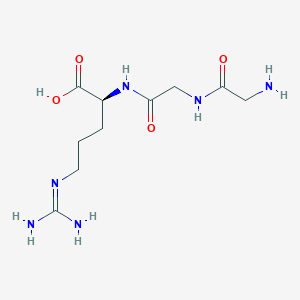
![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)
